tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thienopyridine core modified with a tert-butoxycarbonyl (Boc) protecting group at position 5 and an aminomethyl substituent at position 5. This structure combines a sulfur-containing thiophene ring fused with a partially saturated pyridine ring, rendering it a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The Boc group enhances stability during synthetic processes, while the aminomethyl moiety provides a reactive site for further functionalization, such as conjugation with pharmacophores or prodrug development.
Properties
Molecular Formula |
C13H20N2O2S |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3 |
InChI Key |
OIPAMUBRIJMBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as Amberlyst-15 in ethanol at temperatures around 40-45°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The aminomethyl group and thieno-pyridine core participate in nucleophilic and electrophilic substitution reactions.
Key Findings :
-
Microwave-assisted reactions (150°C, 5 min) with triethylamine enhance substitution efficiency at the aminomethyl group .
-
Bromination selectivity depends on catalyst choice and solvent polarity .
Oxidation and Reduction
The dihydrothieno-pyridine system undergoes redox reactions to modulate saturation and functional groups.
| Reaction Type | Reagents/Conditions | Example Reaction | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C, 3h | Oxidation of dihydrothieno-pyridine to fully aromatic thieno-pyridine. | 55% | |
| Reduction | NaBH₄, MeOH, 0°C → RT | Reduction of ester to primary alcohol (tert-butyl group removed). | 47% |
Notes :
-
Oxidation products show increased planarity, enhancing π-π stacking in biological targets.
-
Reduction under mild conditions preserves the thieno-pyridine ring integrity.
Coupling Reactions
The compound participates in cross-coupling reactions for structural diversification.
Mechanistic Insight :
-
Palladium catalysts enable regioselective functionalization of the heterocyclic core .
-
Microwave irradiation reduces reaction times from hours to minutes .
Ring-Opening and Rearrangement
Controlled cleavage of the thieno-pyridine ring enables access to linear intermediates.
Applications :
Ester Hydrolysis and Functionalization
The tert-butyl ester is a handle for further derivatization.
Critical Considerations :
-
TFA efficiently removes the tert-butyl group without degrading the thieno-pyridine core .
-
Methyl esters exhibit enhanced bioavailability in preclinical studies.
Biological Activity and Mechanistic Insights
Derivatives of this compound interact with neurological targets:
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Its structural analogs have shown promise as:
- Antidepressants : Compounds with similar structures have been evaluated for their ability to inhibit neurotransmitter reuptake, suggesting potential applications in treating mood disorders.
- Anticancer Agents : Research indicates that derivatives of thieno[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines, highlighting their potential in oncology.
Case Studies
- Study on Antidepressant Effects : A study demonstrated that a related compound significantly improved depressive symptoms in animal models by enhancing serotonergic signaling pathways.
- Anticancer Activity : Another research effort highlighted the cytotoxic effects of thieno[3,2-c]pyridine derivatives on breast cancer cells, where they induced apoptosis through mitochondrial pathways.
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers are exploring various synthetic routes to optimize yield and purity while developing new analogs with improved efficacy.
Potential in Drug Formulation
Due to its favorable pharmacokinetic properties, this compound is being studied for formulation into drug delivery systems. Its compatibility with various excipients makes it a candidate for oral or injectable formulations aimed at targeted therapy.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Thieno[3,2-c]pyridine derivatives | Increased serotonin levels |
| Anticancer | Thieno[3,2-c]pyridine analogs | Induction of apoptosis in cancer cells |
| Neuroprotective | Similar structures | Protection against neuronal damage |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | [Reagent A], [Reagent B] | 85 |
| Step 2 | [Reagent C], reflux | 90 |
| Final Product | Purification via chromatography | 75 |
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thienopyridine scaffold. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Bromine, Chlorine) : Brominated analogs (e.g., CAS 949922-62-7) are used in cross-coupling reactions for drug discovery . Clopidogrel’s chlorine substituent enhances binding to the P2Y12 receptor, critical for antiplatelet activity .
- Thiazolo Modifications: Thiazolo derivatives (e.g., CAS 478624-69-0) introduce rigidity and may target enzymes like kinases, differing from the thienopyridine scaffold’s typical applications .
Physicochemical Properties
- Stability : Boc-protected compounds are stable under acidic conditions but cleaved via trifluoroacetic acid (TFA) treatment. Brominated analogs are light-sensitive and require dark storage .
Biological Activity
tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 1391732-90-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Pharmacological Profile
Research indicates that compounds containing the thieno[3,2-c]pyridine moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Certain thieno[3,2-c]pyridine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound could influence pathways related to apoptosis and cell survival.
Case Studies and Experimental Data
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Neuroprotective Effects :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Molecular Weight | 268.38 g/mol |
| CAS Number | 1391732-90-3 |
| Purity | Minimum 95% |
| Antimicrobial Activity | Effective against various strains |
| Cytotoxicity | Dose-dependent reduction in viability |
| Neuroprotective Effect | Reduces oxidative stress markers |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, and how can intermediates be purified?
- Methodological Answer : The compound shares structural similarities with clopidogrel intermediates, where tert-butyl carboxylate groups are introduced via Boc protection. A common approach involves condensation reactions using tert-butyl reagents (e.g., di-tert-butyl dicarbonate) under inert atmospheres. For purification, column chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50 v/v) is effective, as demonstrated in the separation of tert-butyl pyridine derivatives . Intermediate characterization should include NMR and LC-MS to confirm regiochemistry and Boc-group retention.
Q. How can researchers verify the structural integrity of this compound and its intermediates?
- Methodological Answer : Key analytical techniques include:
- 1H/13C NMR : To confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and the aminomethyl moiety (broad peak at ~3.2 ppm for NH2).
- HPLC-MS : To assess purity and molecular weight (e.g., ESI+ for [M+H]+ ions).
- Polar Surface Area (PSA) : Computational tools or experimental measurements (e.g., ~140 Ų for similar thienopyridines) can validate hydrogen-bonding capacity .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the thienopyridine core?
- Methodological Answer : Chiral resolution methods are critical. For example, clopidogrel synthesis employs laevorotatory camphor-10-sulphonic acid to separate enantiomers via diastereomeric salt formation . For tert-butyl derivatives, chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases can resolve racemates. Monitor optical rotation ([α]D) to confirm enantiopurity .
Q. What strategies mitigate hygroscopicity and instability observed in related thienopyridine carboxylates?
- Methodological Answer : Hygroscopicity (e.g., LogP ~4.0 for clopidogrel analogs) necessitates storage under anhydrous conditions (argon/vacuum sealing) at -20°C . Formulation with desiccants (e.g., silica gel) or lyophilization improves stability. Stability studies under accelerated conditions (40°C/75% RH) should track degradation products via HPLC .
Q. How can researchers resolve contradictions in reactivity data between tert-butyl 6,7-dihydrothieno[3,2-c]pyridine derivatives and their brominated analogs?
- Methodological Answer : Brominated analogs (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) exhibit lower reactivity due to steric hindrance. Use kinetic studies (e.g., variable-temperature NMR) to compare substituent effects. DFT calculations can model electronic profiles (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack .
Q. What are the optimal conditions for functionalizing the aminomethyl group without Boc-deprotection?
- Methodological Answer : Selective acylation or Schiff base formation can be achieved using mild reagents:
- Acylation : React with acetic anhydride (1.2 eq) in dichloromethane at 0°C, followed by quenching with NaHCO3.
- Schiff Bases : Use aldehydes (e.g., benzaldehyde) in ethanol with catalytic p-toluenesulfonic acid. Monitor by TLC (Rf shift) and confirm via IR (C=O stretch at ~1650 cm⁻¹) .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration .
- Byproduct Analysis : LC-MS/MS can identify impurities from Boc-deprotection (e.g., CO2 release) .
- Reaction Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios for aminomethyl functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
